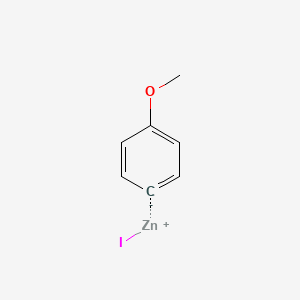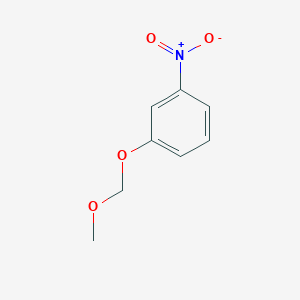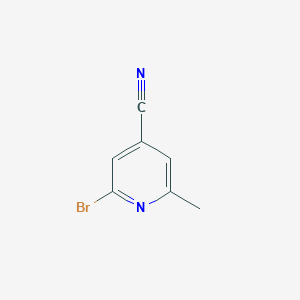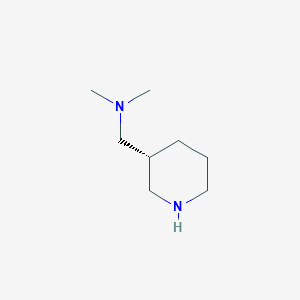
1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one
Descripción general
Descripción
1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one is a heterocyclic organic compound with a pyridinone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both a hydroxypropyl group and a dihydropyridinone ring makes it a versatile molecule for chemical modifications and functionalization.
Mecanismo De Acción
Target of Action
Similar compounds have been found to target interleukin-1 receptor-associated kinase 4 . This enzyme plays a crucial role in the inflammatory response and immune system regulation.
Mode of Action
It’s likely that the compound interacts with its targets through chemical reactivity, potentially leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been involved in the production of 3-hydroxypropionic acid (3-hp), an important platform chemical . The production of 3-HP involves several key enzymes and metabolic pathways, including pyruvate carboxylase, benzoylformate decarboxylase, and 3-hydroxyisobutyrate dehydrogenase .
Pharmacokinetics
Similar compounds have shown good preclinical drug metabolism and pharmacokinetics (dmpk) properties
Result of Action
Similar compounds have shown to produce 3-hp, which can be used for the production of various value-added chemicals
Action Environment
Similar compounds have shown that the production of 3-hp can be influenced by various factors, including fermentation conditions, gene circuits, and enzyme overexpression
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 3-hydroxypropylamine with a suitable pyridinone precursor under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C) to facilitate the hydrogenation process. The reaction is carried out at elevated temperatures (around 80-100°C) and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation reactors can enhance the efficiency of the process. Additionally, advanced purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The dihydropyridinone ring can be reduced to a fully saturated pyridinone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at 0°C.
Substitution: Thionyl chloride (SOCl2) in dichloromethane (CH2Cl2) at reflux temperature.
Major Products:
Oxidation: Formation of 1-(3-Oxopropyl)-1,2-dihydropyridin-2-one.
Reduction: Formation of 1-(3-Hydroxypropyl)pyridin-2-one.
Substitution: Formation of 1-(3-Chloropropyl)-1,2-dihydropyridin-2-one.
Aplicaciones Científicas De Investigación
1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparación Con Compuestos Similares
1-(3-Hydroxypropyl)pyridin-2-one: Lacks the dihydro functionality, making it less versatile in certain chemical reactions.
1-(3-Chloropropyl)-1,2-dihydropyridin-2-one:
1-(3-Oxopropyl)-1,2-dihydropyridin-2-one: Contains a carbonyl group, which significantly changes its chemical properties and reactivity.
Uniqueness: 1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one is unique due to the presence of both a hydroxypropyl group and a dihydropyridinone ring. This combination allows for a wide range of chemical modifications and functionalization, making it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
1-(3-hydroxypropyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-7-3-6-9-5-2-1-4-8(9)11/h1-2,4-5,10H,3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAGPCJUAFNZGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[4-(1-methyl-1H-imidazol-4-yl)phenyl]piperidine dihydrochloride](/img/structure/B3255451.png)







